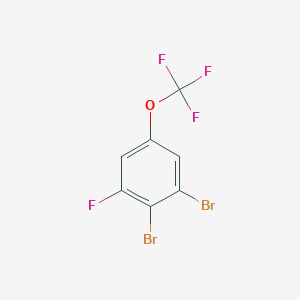

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene

Description

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by bromine substituents at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. The trifluoromethoxy group is strongly electron-withdrawing, while bromine and fluorine atoms further polarize the aromatic ring, influencing reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKXLGNHRNIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 3-Bromo-4-(trifluoromethoxy)aniline Intermediate

- Reaction : Diazotization of 3-bromo-4-(trifluoromethoxy)aniline followed by conversion to the corresponding aryl halide.

- Procedure :

- Dissolve 3-bromo-4-(trifluoromethoxy)aniline (30 g, 0.12 mol) in 6N hydrochloric acid (300 mL).

- At 0°C, add a solution of sodium nitrite (9.7 g, 0.14 mol) dropwise.

- Stir the mixture at 0–5°C for 1 hour until clear.

- Add tetrafluoroboric acid (40% aqueous, 90 mL) dropwise over 15 minutes.

- Stir again at 0–5°C for 1 hour.

- Filter and wash the hydrazinium tetrafluoroborate salt obtained.

- Heat the salt slowly to 140°C under nitrogen for 1 hour.

- Cool and distill under reduced pressure to obtain 2-(trifluoromethoxy)-5-fluorobromobenzene as a colorless oil.

- Yield : 78%

- Notes : This step introduces the trifluoromethoxy group and prepares the aromatic ring for further functionalization.

Step 3: Fluorination

- Reaction : Introduction of fluorine atom using electrophilic fluorinating agents such as Selectfluor or N-fluoro-pyridinium salts.

- Conditions : Optimized to prevent over-fluorination and preserve other substituents.

- Notes : This step is critical to achieve the 3-fluoro substitution specifically.

Step 4: Final Purification and Characterization

- The crude product is purified by column chromatography or preparative HPLC.

- Characterization includes ^1H NMR, ^19F NMR, and mass spectrometry to confirm the substitution pattern and purity.

- Typical ^1H NMR signals for aromatic protons appear in the 7.0–7.5 ppm range, consistent with the substitution pattern.

- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight (337.89 g/mol).

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization & Sandmeyer | 3-bromo-4-(trifluoromethoxy)aniline, NaNO2, HCl, HBF4, heat at 140°C | 78 | Formation of aryl bromide intermediate |

| 2 | Bromination | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, pyridine HF, CH2Cl2, -78 to 20°C | Moderate | Selective ortho bromination |

| 3 | Fluorination | Selectfluor or N-fluoro-pyridinium salts, controlled conditions | Optimized | Electrophilic fluorination at position 3 |

| 4 | Purification | Silica gel chromatography or preparative HPLC | - | Product isolation and characterization |

Research Findings and Optimization Notes

- Regioselectivity : Careful control of temperature and reagent stoichiometry is essential to avoid polysubstitution and degradation of the trifluoromethoxy group.

- Reaction Monitoring : NMR spectroscopy is routinely used to monitor the progress and selectivity of halogenation and fluorination reactions.

- Solvent Choice : Dichloromethane and tetrahydrofuran are preferred solvents due to their ability to dissolve reactants and maintain low temperatures.

- Safety : Handling of fluorinating agents and brominating reagents requires strict adherence to safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethoxy group at position 5 enhances electrophilicity at adjacent positions, enabling nucleophilic attack. Bromine atoms at positions 1 and 2 are meta-directing but can be displaced under SNAr conditions:

Reagents and Conditions

-

Oxygen nucleophiles : Sodium methoxide (NaOMe) in DMSO at 80°C yields 1,2-dialkoxy derivatives.

-

Sulfur nucleophiles : Thiophenol (PhSH) with KOtBu in THF replaces bromine with thioether groups.

-

Nitrogen nucleopholes : Ammonia (NH₃) in ethanol under pressure produces aniline derivatives.

Key Example

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| SNAr with morpholine | Morpholine, K₂CO₃ | DMF, 120°C, 12h | 1,2-di(morpholino)-3-fluoro-5-(trifluoromethoxy)benzene | 72% |

Suzuki-Miyaura Cross-Coupling

Bromine atoms participate in palladium-catalyzed couplings with boronic acids:

Typical Protocol

Example Reaction

Reduction Reactions

Bromine substituents can be reduced to hydrogen using strong reducing agents:

-

LiAlH₄ in dry ether selectively reduces one bromine atom at 25°C.

-

Zn/HOAc removes both bromine atoms, yielding 3-fluoro-5-(trifluoromethoxy)benzene.

Halogen Migration (Bromine "Dance")

Under strong bases (e.g., LDA or LiTMP), bromine atoms may migrate via deprotonation-reprotonation mechanisms :

Mechanism :

-

Deprotonation at position 4 generates a benzyne intermediate.

-

Bromine shifts to stabilize negative charge, forming 1,3-dibromo isomers.

Electrophilic Substitution

While rare due to electron-withdrawing groups, nitration occurs at position 4 (para to fluorine):

Reagents : HNO₃/H₂SO₄ at 0°C.

Product : 1,2-dibromo-3-fluoro-4-nitro-5-(trifluoromethoxy)benzene .

Comparative Reactivity with Analogues

| Compound | Reactivity in SNAr | Preferred Coupling Sites |

|---|---|---|

| 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene | High (Br at 1,2; activated by CF₃O) | Positions 1 and 2 |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | Moderate (less fluorine activation) | Position 3 |

Scientific Research Applications

Organic Synthesis

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis. Its halogenated structure allows it to participate in various reactions such as:

- Nucleophilic Substitution : The bromine atoms can be replaced with nucleophiles, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to form biaryl compounds.

Table 1: Reactivity Overview

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted aromatic compounds |

| Cross-Coupling | Formation of biaryl compounds | Complex organic molecules |

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Fluorinated Polymers : Due to its trifluoromethoxy group, it can be integrated into fluorinated polymers, which exhibit excellent thermal and chemical stability.

- Coatings : Its hydrophobic nature makes it useful in developing coatings that resist moisture and chemicals.

Medicinal Chemistry

The biological activity of this compound has been explored in medicinal chemistry. The compound's structural features may facilitate interactions with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

Research indicates that halogenated compounds can enhance binding affinity to specific proteins. A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at specific concentrations.

Table 2: Biological Activity Overview

| Biological Target | Effect Observed | Concentration Range |

|---|---|---|

| Enzyme A | Inhibition of activity | 10 µM - 100 µM |

| Receptor B | Modulation of receptor function | 50 µM - 200 µM |

Environmental Applications

Due to its stability and resistance to degradation, this compound is also being studied for its potential role in environmental science. Its properties could be beneficial in developing new materials for environmental remediation processes.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituent type, position, and number, leading to distinct reactivity and applications. Key comparisons include:

Key Observations :

- Substituent Position : Meta-substituted trifluoromethoxy groups (as in 1-bromo-3-(trifluoromethoxy)benzene) favor electronic polarization, enhancing reactivity in cross-coupling reactions. Para-substituted analogs exhibit lower steric hindrance but similar electronic profiles .

- However, sequential coupling reactions (e.g., Suzuki-Miyaura) may be feasible .

- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (in the target compound) offers stronger electron-withdrawing effects via resonance compared to -CF₃ (in ’s analog), influencing reaction rates and regioselectivity .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed arylations with bromobenzenes bearing trifluoromethoxy groups (e.g., 1-bromo-3-(trifluoromethoxy)benzene) achieve high yields (90–91%) in imidazole synthesis . The target compound’s additional bromine and fluorine substituents may:

- Enhance Reactivity : Electron-withdrawing groups activate the aromatic ring toward electrophilic substitution or metal insertion.

- Limit Accessibility : Steric hindrance from di-bromo substitution could reduce reaction rates or require harsher conditions.

Physical Properties

- Boiling/Melting Points: The target compound’s higher molecular weight and halogen density suggest elevated boiling/melting points compared to mono-bromo analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene, bp 153–155°C) .

- Solubility : Trifluoromethoxy and bromine groups increase lipophilicity, favoring organic solvents (e.g., DMF, ethyl acetate) over aqueous media .

Biological Activity

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural features, particularly the trifluoromethoxy and dibromo substituents, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C7H3Br2F4O. The presence of multiple halogen atoms significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Halogenated aromatic compounds have been shown to possess antimicrobial properties. Studies suggest that the presence of bromine and fluorine enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. For instance:

- Case Study : In vitro studies demonstrated that similar halogenated compounds effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of halogenated compounds is another area of interest. Compounds with trifluoromethoxy groups have been noted for their ability to interact with cellular targets involved in cancer progression.

- Research Findings : A study highlighted that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways. The trifluoromethoxy group may enhance binding affinity to target proteins involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes. For example, interactions with cytochrome P450 enzymes can alter drug metabolism .

- Cell Signaling Modulation : The compound may influence signaling pathways such as the MAPK pathway, which is crucial for cell growth and differentiation .

Dosage and Toxicity

The effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may exhibit beneficial effects such as enhanced antimicrobial activity.

- High Doses : Conversely, at elevated levels, it could lead to cytotoxicity and adverse effects on cellular functions .

Research Findings Summary Table

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., -CFO vs. aromatic F), while NMR resolves bromine/fluorine substitution patterns.

- Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 343.91 g/mol) and isotopic patterns from bromine (1:1 ratio for /).

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry in solid-state studies .

How can researchers address discrepancies in reported physical properties (e.g., boiling points)?

Advanced Research Focus

Discrepancies often arise from impurities or measurement conditions:

- Calibration : Use certified reference standards for GC or DSC (differential scanning calorimetry) to validate boiling/melting points.

- Purity Assessment : Compare experimental data (e.g., bp 153–155°C for trifluoromethoxybenzene derivatives) against literature values from peer-reviewed sources (avoid vendor catalogs) .

- Pressure Effects : Document pressure during distillation (e.g., 35 mmHg vs. ambient) to reconcile boiling point variations .

What strategies optimize regioselectivity in electrophilic substitution reactions for derivatives?

Advanced Research Focus

Regioselectivity is influenced by substituent electronic effects:

- Directing Groups : The trifluoromethoxy (-OCF) group is strongly meta-directing, while bromine and fluorine act as ortho/para directors. Computational modeling (DFT) can predict dominant substitution sites .

- Catalytic Systems : Use Lewis acids like FeCl or ZnCl to enhance selectivity in bromination. For fluorination, silver(I) salts stabilize transition states .

- Competitive Experiments : Compare reaction outcomes with mono-halogenated analogs to isolate steric/electronic contributions .

What safety protocols are essential for handling this compound?

Q. Advanced Research Focus

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods for synthesis/handling due to potential bromine/fluorine gas release .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services.

- Emergency Response : Neutralize spills with sodium bicarbonate/sand and evacuate the area if volatile toxicants are released .

How can researchers resolve contradictions in reactivity data for trifluoromethoxy-substituted aromatics?

Advanced Research Focus

Contradictions may stem from solvent effects or competing mechanisms:

- Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).

- Kinetic Studies : Use stopped-flow spectroscopy or in-situ IR to track intermediate formation (e.g., Meisenheimer complexes in nucleophilic substitution) .

- Isotopic Labeling : -labeling in trifluoromethoxy groups can clarify cleavage pathways during reactions .

What are the applications of this compound in materials science?

Q. Advanced Research Focus

- Liquid Crystals : The -CFO group enhances dielectric anisotropy in nematic phases for display technologies.

- Organic Semiconductors : Halogenation improves charge transport in thin-film transistors (TFTs).

- Photoresists : Bromine/fluorine substituents enhance etch resistance in UV lithography .

How to design stability studies for this compound under varying storage conditions?

Q. Methodological Focus

- Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via TLC or LC-MS.

- Stabilizers : Add antioxidants (BHT) or store under inert gas (Ar/N) to prevent oxidative debromination .

- Container Compatibility : Use amber glass vials with PTFE-lined caps to avoid leaching or light-induced reactions.

What computational tools predict the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.